1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N4OS and its molecular weight is 286.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, 1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide, belongs to the thiazole class of compounds . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules typhi .
Mode of Action
Thiazole derivatives are known to suppress the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, thiazole derivatives can potentially reduce inflammation and pain.
Biochemical Pathways
Given the known activities of thiazole derivatives, it can be inferred that the compound may affect pathways related to inflammation and pain, as well as those related to bacterial growth and proliferation .
Result of Action
Based on the known activities of thiazole derivatives, it can be inferred that the compound may have anti-inflammatory and antibacterial effects .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile could potentially influence the compound’s bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound has been shown to inhibit COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with other biomolecules such as albumin, affecting protein denaturation processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and immune responses. The compound modulates gene expression related to inflammatory cytokines and enzymes, thereby altering cellular metabolism and reducing oxidative stress . In various cell types, including immune cells and epithelial cells, it has been observed to decrease the expression of inflammatory markers and enhance antioxidant defenses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with COX enzymes. It inhibits the catalytic activity of these enzymes by occupying the active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in inflammation and pain. Furthermore, the compound may influence gene expression by modulating transcription factors involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that it maintains its anti-inflammatory effects without significant loss of potency.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, it may exhibit toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects are observed, where doses above a certain level lead to a rapid increase in adverse outcomes, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity and affinity for plasma proteins .
Properties
IUPAC Name |
2-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-3-18-10(7-8-15-18)13(19)17-14-16-12-9(2)5-4-6-11(12)20-14/h4-8H,3H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPFGIQQFRWKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=C(C=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.